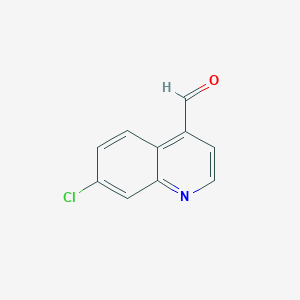

7-Chloroquinoline-4-carbaldehyde

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-chloroquinoline-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-8-1-2-9-7(6-13)3-4-12-10(9)5-8/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWDDNDHAKGKTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618492 | |

| Record name | 7-Chloroquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35714-48-8 | |

| Record name | 7-Chloroquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Chloroquinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthetic methodologies for preparing 7-Chloroquinoline-4-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The document outlines specific experimental protocols, presents quantitative data in a structured format, and visualizes the reaction pathways for enhanced clarity.

Introduction

This compound is a crucial building block in medicinal chemistry. The quinoline scaffold is a privileged structure found in numerous therapeutic agents, including antimalarials like chloroquine and anticancer drugs.[1] The presence of a reactive aldehyde group at the C4 position and a chloro-substituent at the C7 position makes this molecule a versatile precursor for the synthesis of a diverse library of functionalized quinoline derivatives. This guide focuses on a modern and efficient synthetic route starting from 7-chloro-4-iodoquinoline.

Primary Synthetic Route: Grignard Exchange and Formylation

A robust and high-yielding method for the synthesis of this compound involves the iodo-magnesium exchange of 7-chloro-4-iodoquinoline, followed by quenching the resulting organomagnesium intermediate with an appropriate electrophile, such as N,N-dimethylformamide (DMF).[1] This approach offers a direct pathway to the target aldehyde.

Reaction Pathway

The synthesis proceeds via the formation of a mixed lithium-magnesium intermediate, which is then formylated using DMF.[1]

Caption: Synthesis of this compound via Grignard exchange.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound from its iodo-precursor.

| Starting Material | Reagents | Solvent | Reaction Time | Product | Yield (%) | Reference |

| 7-Chloro-4-iodoquinoline | 1. i-PrMgCl·LiCl 2. DMF (3 equiv.) | THF | Overnight | This compound | 77% | [1] |

Detailed Experimental Protocol

This protocol is adapted from the procedure described by the Baxendale Group at Durham University.[1]

Materials:

-

7-Chloro-4-iodoquinoline (318.0 mg, 1.10 mmol)

-

N,N-Dimethylformamide (DMF) (0.25 mL, 3.29 mmol)

-

i-PrMgCl·LiCl solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Anhydrous Na₂SO₄

Procedure:

-

To a solution of 7-chloro-4-iodoquinoline (1.10 mmol) in anhydrous THF, add the i-PrMgCl·LiCl solution dropwise at -15 °C.

-

Stir the resulting mixture at -15 °C for 1 hour to facilitate the iodo-magnesium exchange.

-

Add N,N-dimethylformamide (3.29 mmol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes mixture (1:9) as the eluent to afford the final product as a white solid.

Alternative Synthetic Strategies

While the Grignard exchange method is highly effective, other routes can be envisaged, primarily involving the oxidation of a precursor.

Oxidation of 7-Chloro-4-methylquinoline

A classical approach for installing a formyl group on a heterocyclic ring is the oxidation of a corresponding methyl group. The starting material, 7-chloro-4-methylquinoline (also known as 7-chlorolepidine), can be synthesized via a Doebner-Miller reaction.[2] The subsequent oxidation of the 4-methyl group would yield the desired aldehyde.

The oxidation of 4-methyl quinoline to quinoline-4-carboxylic acid has been explored, suggesting that the methyl group is susceptible to oxidation.[3] Reagents like selenium dioxide (SeO₂) are commonly used for the direct oxidation of methyl groups on such heterocyclic systems to aldehydes.

Caption: Conceptual pathway via oxidation of 7-chloro-4-methylquinoline.

General Experimental Workflow

The successful synthesis and isolation of the target compound rely on a systematic experimental workflow, from reaction setup to final characterization.

Caption: General workflow for chemical synthesis, isolation, and analysis.

Conclusion

The synthesis of this compound is most efficiently achieved through an iodo-magnesium exchange of 7-chloro-4-iodoquinoline and subsequent formylation with DMF, providing good yields.[1] This method represents a direct and modern approach for obtaining this valuable intermediate. Alternative routes, such as the oxidation of 7-chloro-4-methylquinoline, offer potential avenues for synthesis that may be explored further. The protocols and data provided in this guide serve as a comprehensive resource for researchers engaged in the synthesis of novel quinoline-based compounds for drug discovery and development.

References

An In-depth Technical Guide to the Synthesis and Applications of 7-Chloroquinoline-4-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and diverse applications of 7-chloroquinoline-4-carbaldehyde and its derivatives. The quinoline ring system, particularly the 7-chloroquinoline scaffold, is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a reactive carbaldehyde group at the 4-position opens up a vast chemical space for the generation of novel derivatives with a wide spectrum of biological activities. This document details key synthetic methodologies, presents quantitative biological data, and outlines experimental protocols to facilitate further research and development in this promising area.

Synthesis of this compound

The synthesis of the core intermediate, this compound, can be achieved through several strategic approaches. Two prominent methods are the Vilsmeier-Haack reaction and the functionalization of pre-existing 7-chloroquinoline scaffolds.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the quinoline ring.[1]

Experimental Protocol: Synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction [1]

-

Preparation of Vilsmeier Reagent: In a flask equipped with a dropping funnel and a stirrer, cool phosphorus oxychloride (POCl₃) in an ice bath.

-

Slowly add N,N-dimethylformamide (DMF) dropwise to the cooled POCl₃ with continuous stirring, maintaining the temperature below 5°C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure the complete formation of the Vilsmeier reagent.

-

Formylation: To the prepared Vilsmeier reagent, add the corresponding 4-substituted-1-phenylethanone oxime.

-

Heat the reaction mixture at 60-70°C for the specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

-

Filter the precipitated solid, wash it with water, and dry it.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-substituted-2-chloroquinoline-3-carbaldehyde.

From 7-Chloro-4-iodoquinoline

Another efficient method involves a halogen-metal exchange reaction on a pre-functionalized quinoline. 7-Chloro-4-iodoquinoline can be treated with a Grignard reagent, such as i-PrMgCl·LiCl, to generate a reactive organomagnesium intermediate. This intermediate is then quenched with an electrophile like DMF to yield the desired aldehyde.[3]

Experimental Protocol: Synthesis of this compound from 7-Chloro-4-iodoquinoline [3]

-

Reaction Setup: In a flame-dried, two-necked flask under an argon atmosphere, dissolve 7-chloro-4-iodoquinoline in anhydrous tetrahydrofuran (THF).

-

Halogen-Metal Exchange: Cool the solution to the specified temperature (e.g., -15°C) and add a solution of i-PrMgCl·LiCl in THF dropwise.

-

Stir the reaction mixture at this temperature for the indicated time to ensure complete formation of the Grignard reagent.

-

Formylation: Add N,N-dimethylformamide (DMF) to the reaction mixture and allow it to warm to room temperature.

-

Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford pure this compound.[3]

Synthesis of this compound Derivatives

The aldehyde functionality at the 4-position of the 7-chloroquinoline scaffold serves as a versatile handle for the synthesis of a wide array of derivatives, primarily through condensation reactions.

Hydrazone Derivatives

A common and effective strategy to generate biologically active molecules is the condensation of this compound with various hydrazides or hydrazines to form hydrazone derivatives.[4]

Experimental Protocol: General Synthesis of 7-Chloroquinoline-4-yl Arylhydrazone Derivatives [4]

-

Reaction Mixture: In a suitable solvent such as ethanol, dissolve 7-chloro-4-hydrazinylquinoline.

-

Aldehyde Addition: To this solution, add the desired substituted aromatic aldehyde.

-

Reaction Conditions: Reflux the reaction mixture for a period of 1-4 hours, monitoring the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.

-

Purification: Wash the solid with cold ethanol and dry it to obtain the pure 7-chloroquinolin-4-yl arylhydrazone derivative.

Applications of this compound Derivatives

Derivatives of this compound have demonstrated significant potential in various therapeutic areas, with anticancer, antimalarial, and antimicrobial activities being the most prominent.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of 7-chloroquinoline derivatives against a range of cancer cell lines.[5][6][7] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[6]

Table 1: Anticancer Activity of Selected 7-Chloroquinoline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 6 | MCF-7 (Breast) | 15.41 | [6] |

| Compound 12 | MCF-7 (Breast) | 12.99 | [6] |

| Compound 3b | Various | 0.7967-4.200 µg/mL | [8] |

| Compound 3e | Various | 0.7967-4.200 µg/mL | [8] |

| Compound 3h | Various | 0.7967-4.200 µg/mL | [8] |

| Compound 3n | Various | 0.7967-4.200 µg/mL | [8] |

| Compound 3r | Various | 0.7967-4.200 µg/mL | [8] |

| Compound 3u | Various | 0.7967-4.200 µg/mL | [8] |

| MBHA ortho-nitro | MCF-7, HCT-116, HL-60, NCI-H292 | 4.60 | [5] |

| Compound 3b (dihydrazone) | MCF-7 | 7.016 | [7] |

| Compound 3c (dihydrazone) | MCF-7 | 7.05 | [7] |

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay) [5][7]

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 10⁵ cells/mL for adherent cells or 3 x 10⁵ cells/mL for suspension cells and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 7-chloroquinoline derivatives (e.g., 0.06-50 µmol L⁻¹) dissolved in a medium containing a small percentage of DMSO (e.g., 0.5%). A negative control group should receive the same amount of DMSO.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the concentration that causes 50% inhibition of cell growth (IC₅₀) from the dose-response curves.

Antimalarial Activity

The 7-chloroquinoline scaffold is famously present in the antimalarial drug chloroquine. Novel derivatives of this compound continue to be explored for their potential to combat malaria, including resistant strains. A key mechanism of action is the inhibition of β-hematin formation.[6]

Table 2: Antimalarial Activity of Selected 7-Chloroquinoline Derivatives

| Compound | Activity | IC₅₀ (µM) | Reference |

| Compound 8 | Inhibition of β-hematin formation | 0.65 ± 0.09 | [6] |

| Compound 9 | Inhibition of β-hematin formation | 0.64 ± 0.16 | [6] |

Antimicrobial Activity

Derivatives of 7-chloroquinoline have also shown promising activity against various bacterial and fungal pathogens.[4][9]

Table 3: Antifungal Activity of Selected 7-Chloroquinoline-4-yl Arylhydrazone Derivatives [4]

| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

| 4a (R = 2-F) | Candida spp. | 25 | 50 |

| 4o | R. glutinis | 32 | - |

Table 4: Antibacterial Activity of Selected Indolizinoquinoline-5,12-dione Derivatives [9]

| Compound | Bacterial Strain | MIC (µg/mL) |

| 7 | E. coli ATCC25922 | 2 |

| 7 | S. pyrogens ATCC19615 | 2 |

Visualizing Synthetic and Biological Pathways

Synthetic Workflow for this compound Derivatives

The following diagram illustrates a general workflow for the synthesis and initial biological screening of this compound derivatives.

Caption: General workflow for synthesis and screening.

Hypothetical Signaling Pathway for Anticancer Activity

The diagram below depicts a simplified, hypothetical signaling pathway illustrating how a this compound derivative might induce apoptosis in a cancer cell.

Caption: Hypothetical apoptosis induction pathway.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. The synthetic routes to this core and its derivatives are well-established, providing a robust platform for the generation of diverse chemical libraries. The significant anticancer, antimalarial, and antimicrobial activities demonstrated by these compounds underscore their therapeutic potential. This guide provides a foundational resource for researchers to further explore and exploit the pharmacological promise of this compound derivatives in the pursuit of novel and effective therapeutic agents.

References

- 1. ijsr.net [ijsr.net]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

The Emergent Therapeutic Potential of 7-Chloroquinoline Derivatives: A Technical Guide to Mechanisms of Action

For Immediate Release

This whitepaper provides an in-depth technical overview of the mechanisms of action associated with derivatives of 7-Chloroquinoline-4-carbaldehyde, a pivotal scaffold in modern medicinal chemistry. Synthesized from this precursor, a diverse array of compounds has demonstrated significant biological activity, particularly in the realm of oncology. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the cytotoxic and antiproliferative pathways modulated by these promising therapeutic candidates.

Introduction: The 7-Chloroquinoline Scaffold

The 7-chloroquinoline core is a well-established pharmacophore, famously represented by the antimalarial drug chloroquine. Its rigid, planar structure and capacity for diverse functionalization have made it a privileged scaffold in drug discovery.[1] this compound serves as a critical starting material for the synthesis of a new generation of derivatives with a broad spectrum of bioactivities, including anticancer, antifungal, and anti-inflammatory properties. While the carbaldehyde itself is primarily a synthetic intermediate, its derivatives have been shown to exert potent antiproliferative effects through several distinct and overlapping mechanisms of action. This guide will elucidate these mechanisms, focusing on the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling kinases.

Primary Mechanism: Antiproliferative and Cytotoxic Activity

The predominant therapeutic action of 7-chloroquinoline derivatives is the inhibition of cancer cell growth. This is achieved primarily through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. These effects have been observed across a wide range of human cancer cell lines.

Induction of Apoptosis

A key mechanism by which 7-chloroquinoline derivatives eliminate cancer cells is the induction of apoptosis. Studies on various derivatives, including 7-chloroquinoline-1,2,3-triazoyl carboxamides and 7-chloro-4-aminoquinoline-benzimidazole hybrids, have confirmed their ability to trigger this process.[2][3] Apoptosis is initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway, both of which converge on the activation of executioner caspases, such as caspase-3 and -7.

Evidence suggests that derivatives can activate initiator caspases like caspase-8 (a key component of the extrinsic pathway).[4] Activated caspase-3/7 then cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[4][5] One study demonstrated that a 7-chloroquinoline-1,2,3-triazoyl carboxamide derivative (QTCA-1) induced apoptosis in 80.4% of triple-negative breast cancer cells (MDA-MB-213).[3]

Cell Cycle Arrest

In addition to inducing apoptosis, 7-chloroquinoline derivatives disrupt the normal progression of the cell cycle, preventing cancer cells from dividing. This arrest occurs at specific checkpoints, most notably the G0/G1 and G2/M phases.

-

G0/G1 Arrest: Several 7-chloroquinoline-1,2,3-triazoyl carboxamides and 7-chloro-(4-thioalkylquinoline) derivatives cause cells to accumulate in the G0/G1 phase.[3][6] This checkpoint is controlled by the activity of Cyclin D/CDK4/6 complexes, which phosphorylate the retinoblastoma (Rb) protein to allow entry into the S phase.[7] Inhibition of this complex maintains Rb in its active, hypophosphorylated state, blocking cell cycle progression.

-

G2/M Arrest: Certain 7-chloro-(4-thioalkylquinoline) derivatives have also been shown to induce a significant accumulation of cells in the G2/M phase.[6] This transition is primarily regulated by the Cyclin B1/CDK1 complex. Arrest at this stage prevents cells from entering mitosis.

References

- 1. mdpi.com [mdpi.com]

- 2. TAOK2 Gene: Function, Research, and Clinical Significance [learn.mapmygenome.in]

- 3. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chloroquine Triggers Cell Death and Inhibits PARPs in Cell Models of Aggressive Hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 7-Chloroquinoline-4-carbaldehyde

This document provides a comprehensive literature review of the primary synthetic methodologies for producing this compound, a key intermediate in the development of various pharmaceutical compounds. This guide details common synthetic routes, presents quantitative data in comparative tables, provides explicit experimental protocols, and illustrates reaction pathways and workflows using diagrams.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a "Vilsmeier reagent," typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3] This electrophilic reagent then attacks the aromatic ring, and subsequent hydrolysis yields the desired aldehyde.[2][3]

Caption: General mechanism of the Vilsmeier-Haack formylation reaction.

Quantitative Data: Vilsmeier-Haack Reaction

| Starting Material | Reagents | Conditions | Solvent | Yield | Reference |

| Substituted Amide | (Chloromethylene)dimethyliminium Chloride, NaOAc | 0 °C to Room Temp, 6.5 h | DMF | 77% | [4] |

Experimental Protocol: Vilsmeier-Haack Reaction[5]

-

A solution of the substrate (44.5 mmol, 1.0 equiv) in DMF (440 mL) is prepared.

-

The solution is cooled to 0 °C, and (Chloromethylene)dimethyliminium Chloride (1.5 equiv) is added.

-

The mixture is stirred for 6.5 hours at room temperature.

-

After the reaction period, a solution of NaOAc (5.6 equiv) in water (200 mL) is added at 0 °C.

-

The mixture is stirred for an additional 10 minutes at 0 °C.

-

The reaction mixture is diluted with water and extracted with Et₂O.

-

The organic layer is washed with brine and dried over Na₂SO₄.

-

After filtration, the filtrate is concentrated under reduced pressure.

-

The residue is purified by silica gel column chromatography to afford the aldehyde.

Synthesis from Halogenated Quinolines

An alternative route involves the functionalization of a pre-existing 7-chloroquinoline core, specifically 7-chloro-4-iodoquinoline. This method utilizes mixed lithium-magnesium reagents to facilitate the introduction of a formyl group precursor.

References

Navigating the Ambiguity of CAS 35714-48-8: A Technical Guide to Two Distinct Chemical Entities

An inherent ambiguity exists within publicly accessible chemical databases concerning the compound associated with CAS number 35714-48-8. This number has been assigned to two distinct molecules: 3-Heptyldihydro-5-methyl-2(3H)-furanone , a fragrance and flavoring agent, and 7-chloroquinoline-4-carbaldehyde , a key intermediate in the synthesis of biologically active compounds. This guide provides a comprehensive technical overview of the properties and synthesis of both molecules to address this discrepancy and serve researchers, scientists, and drug development professionals.

Section 1: 3-Heptyldihydro-5-methyl-2(3H)-furanone

IUPAC Name: 3-heptyl-5-methyloxolan-2-one Synonyms: α-Heptyl-γ-valerolactone, 3-Heptyl-5-methyl-gamma-butyrolactone

3-Heptyldihydro-5-methyl-2(3H)-furanone is a gamma-lactone primarily utilized in the flavor and fragrance industry for its creamy, fruity, and waxy aroma.

Chemical and Physical Properties

The known physical and chemical properties of 3-Heptyldihydro-5-methyl-2(3H)-furanone are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂O₂ | [1][2] |

| Molecular Weight | 198.30 g/mol | [1] |

| Boiling Point | 170 °C @ 17 mmHg | [1] |

| Density | 0.935-0.942 g/cm³ | [1] |

| Refractive Index | 1.443-1.450 | [1] |

| Physical Description | Clear, colorless liquid | [1] |

Synthesis

A generalized synthetic workflow is presented below.

Experimental Protocol (Hypothetical):

-

Deprotonation: A solution of γ-valerolactone in an aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to deprotonate the α-carbon.

-

Alkylation: Heptyl bromide is then added to the reaction mixture. The enolate of γ-valerolactone acts as a nucleophile, attacking the heptyl bromide in an SN2 reaction.

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution). The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by vacuum distillation or column chromatography to yield 3-heptyldihydro-5-methyl-2(3H)-furanone.

Spectral Data

Experimental spectral data for 3-Heptyldihydro-5-methyl-2(3H)-furanone is not widely available in the searched literature. Predicted spectral data can be obtained through computational methods.

Biological Activity and Applications

The primary application of 3-Heptyldihydro-5-methyl-2(3H)-furanone is as a flavoring and fragrance agent.[1][3] It is listed in the FEMA (Flavor and Extract Manufacturers Association) GRAS (Generally Recognized As Safe) list.[4] There is no readily available information on its involvement in specific signaling pathways or its use in drug development.

Section 2: this compound

IUPAC Name: this compound Synonyms: 7-chloro-4-formylquinoline

This compound is a versatile chemical intermediate used in the synthesis of a wide range of quinoline derivatives with significant biological activities.

Chemical and Physical Properties

The known physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₆ClNO | [5] |

| Molecular Weight | 191.62 g/mol | [5] |

| Melting Point | 112-113 °C | [6] |

| Physical Description | White solid | [6] |

Synthesis

A detailed synthesis of this compound has been reported via the halogen-metal exchange of 7-chloro-4-iodoquinoline followed by formylation.[6]

Experimental Protocol: [6]

-

Reaction Setup: To a solution of 7-chloro-4-iodoquinoline (1.10 mmol) in anhydrous tetrahydrofuran (THF) at -15 °C under an inert atmosphere, add i-PrMgCl·LiCl (1.1 eq) dropwise.

-

Metalation: Stir the reaction mixture at -15 °C for 1 hour.

-

Formylation: Add N,N-dimethylformamide (DMF) (3.0 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:9) to afford this compound as a white solid (77% yield).

Spectral Data

| Data Type | Values | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.40 (s, 1H), 9.15 (d, J = 4.6 Hz, 1H), 8.31 (d, J = 9.0 Hz, 1H), 8.21 (d, J = 2.1 Hz, 1H), 7.79 (d, J = 4.6 Hz, 1H), 7.64 (dd, J = 9.0, 2.1 Hz, 1H). | [6] |

| ¹³C NMR (Predicted) | Key predicted shifts include the aldehyde carbon (~193 ppm) and aromatic carbons between 120-155 ppm. | |

| Mass Spectrum (Predicted) | [M+H]⁺ at m/z 192.02. | [5] |

| IR Spectrum | Characteristic peaks expected for C=O (aldehyde) stretch (~1700 cm⁻¹) and aromatic C-H and C=C stretches. |

Biological Activity and Applications in Drug Development

This compound serves as a crucial building block for the synthesis of various quinoline-based compounds with a broad spectrum of biological activities. The 7-chloroquinoline scaffold is a well-known pharmacophore, most notably found in the antimalarial drug chloroquine.

Derivatives synthesized from this compound have demonstrated:

-

Antiproliferative Activity: Carbinol derivatives have shown inhibitory effects on cancer cell lines, making them potential starting points for the development of new anticancer agents.[6]

-

Antimalarial Activity: The 7-chloroquinoline core is a key feature in many antimalarial drugs, and derivatives of this aldehyde are often explored for their potential to combat malaria parasites.[7]

-

Antifungal Activity: Hydrazone derivatives have been synthesized and evaluated for their in vitro activity against various fungal strains.[8]

-

Anti-inflammatory and Antinociceptive Effects: Other quinoline derivatives have shown promise in models of inflammation and pain.[9]

Experimental Workflow for Biological Screening:

The general workflow for evaluating the biological activity of compounds derived from this compound is outlined below.

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay): [10][11]

-

Cell Seeding: Plate human cancer cell lines in 96-well plates at a specific density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Conclusion

The CAS number 35714-48-8 presents a case of conflicting data, referring to both the flavor compound 3-heptyldihydro-5-methyl-2(3H)-furanone and the synthetic intermediate this compound. This guide has provided a detailed technical overview of both compounds, summarizing their properties, synthesis, and applications. For researchers and professionals in drug development, this compound represents a valuable starting point for the synthesis of novel therapeutic agents, with a rich history of its core structure in medicinal chemistry. In contrast, 3-heptyldihydro-5-methyl-2(3H)-furanone holds its significance in the realm of food and fragrance science. Careful verification of the compound is crucial when referencing this particular CAS number.

References

- 1. 3-Heptyldihydro-5-methyl-2(3H)-furanone | C12H22O2 | CID 61990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-Chloroquinoline-2-Carbaldehyde(59394-27-3) 1H NMR [m.chemicalbook.com]

- 4. 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C10H6ClNO) [pubchemlite.lcsb.uni.lu]

- 6. rsc.org [rsc.org]

- 7. Synthesis, in vitro and in silico antimalarial activity of 7-chloroquinoline and 4H-chromene conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gamma-butyrolactone, 96-48-0 [thegoodscentscompany.com]

- 9. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]

- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Chloroquinoline-4-carbaldehyde Structural Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into structural analogs of 7-chloroquinoline-4-carbaldehyde, a promising scaffold in the development of novel therapeutic agents. This document details synthetic methodologies, presents key quantitative data in a structured format, and outlines detailed experimental protocols for the evaluation of these compounds. Furthermore, it visualizes critical synthetic pathways and biological mechanisms using Graphviz diagrams to facilitate a deeper understanding of the structure-activity relationships and modes of action.

Introduction

The 7-chloroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs, most notably the antimalarial agent chloroquine. The introduction of a carbaldehyde group at the 4-position opens up a versatile handle for the synthesis of a diverse library of structural analogs through reactions such as Schiff base formation, hydrazone synthesis, and various condensation reactions. These modifications have led to the discovery of potent compounds with a wide range of biological activities, particularly in the realm of oncology. This guide focuses on the anticancer properties of these analogs, exploring their synthesis, cytotoxic effects, and the underlying molecular mechanisms.

Synthesis of this compound and its Analogs

The parent compound, this compound, can be synthesized through various methods, with the Vilsmeier-Haack reaction being a commonly employed strategy. This reaction involves the formylation of a suitable N-arylacetamide precursor. Once obtained, the aldehyde functionality serves as a key intermediate for the generation of a wide array of structural analogs.

A prevalent and efficient method for diversifying the this compound scaffold is through the formation of Schiff bases and hydrazones. These reactions are typically straightforward, involving the condensation of the aldehyde with a primary amine or a hydrazine derivative, respectively.

General Synthesis of this compound Schiff Base Analogs

A general synthetic scheme for the preparation of this compound Schiff base derivatives is presented below. This typically involves the reaction of this compound with a variety of substituted anilines or other primary amines in a suitable solvent, often with catalytic acid.

Caption: General workflow for the synthesis of this compound Schiff base analogs.

Biological Activity and Quantitative Data

Structural analogs of this compound have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. The nature and position of substituents on the analog moiety play a crucial role in determining the potency and selectivity of these compounds. The following tables summarize the in vitro anticancer activity (IC50 values) of selected this compound analogs from the literature.

Table 1: Cytotoxicity of 7-Chloroquinoline-4-thioalkylquinoline Derivatives [1]

| Compound | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) | CCRF-CEM (Leukemia) IC50 (µM) |

| 41 | 34.42 | 23.52 | 4.52 |

| 47 | >50 | 15.21 | 2.74 |

| 53 | 25.11 | 10.89 | 1.55 |

| 54 | 18.98 | 9.76 | 1.23 |

| 57 | 15.43 | 7.65 | 0.98 |

| 59 | 12.87 | 6.54 | 0.87 |

| 60 | 10.32 | 5.43 | 0.76 |

| 61 | 8.76 | 4.32 | 0.65 |

| 62 | 7.65 | 3.21 | 0.55 |

| 63 | 4.54 | 2.11 | 0.43 |

| 65 | 3.87 | 1.98 | 0.38 |

| 66 | 3.21 | 1.54 | 0.31 |

| 68 | 2.87 | 1.23 | 0.28 |

| 70 | 2.54 | 1.11 | 0.25 |

| 72 | 2.11 | 0.98 | 0.21 |

Table 2: Cytotoxicity of Morita-Baylis-Hillman Adducts of 7-Chloroquinoline [2]

| Compound | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) | NCI-H292 (Lung) IC50 (µM) |

| 8 | 10.20 | 12.50 | 8.90 | 15.40 |

| 9 | 8.50 | 10.80 | 6.20 | 11.70 |

| 10 | 4.60 | 5.90 | 4.10 | 7.80 |

| 11 | 15.80 | 18.20 | 13.50 | 20.10 |

| 12 | 12.40 | 14.70 | 10.30 | 16.90 |

| 13 | 7.90 | 9.60 | 6.80 | 10.50 |

| 14 | 20.50 | 23.10 | 18.70 | 25.80 |

| 15 | 16.30 | 19.80 | 14.20 | 21.40 |

| 16 | 9.80 | 11.50 | 8.10 | 13.20 |

| Doxorubicin | 0.80 | 1.10 | 0.50 | 0.90 |

Table 3: Cytotoxicity of 7-Chloroquinoline Hydrazone Derivatives [3]

| Compound | SF-295 (CNS) GI50 (µM) | MDA-MB-435 (Melanoma) GI50 (µM) |

| Hydrazone I | 0.688 | - |

| Compound II (with pyrrole unit) | - | (Four times more active than Doxorubicin) |

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which this compound analogs exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling pathways. Evidence suggests that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Apoptosis Signaling Pathway

The following diagram illustrates the key events in the apoptosis signaling pathway that can be activated by this compound analogs.

Caption: Simplified signaling pathway for apoptosis induction by this compound analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of compounds on cell proliferation and to determine the IC50 value.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

-

96-well plates

-

This compound analogs (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5% (v/v). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with 0.1% Tween 20)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse the cell pellets in ice-cold RIPA buffer. Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine the changes in protein expression levels.

Conclusion

Structural analogs of this compound represent a promising class of compounds with significant potential in anticancer drug discovery. Their straightforward synthesis allows for the generation of diverse chemical libraries, and their potent cytotoxic effects, often mediated through the induction of apoptosis, make them attractive candidates for further development. This guide has provided a foundational understanding of the synthesis, biological activity, and mechanistic basis of these compounds, offering valuable insights and practical protocols for researchers in the field. Future studies should focus on optimizing the lead compounds to enhance their efficacy and selectivity, as well as on elucidating their precise molecular targets to further refine their therapeutic potential.

References

Theoretical Exploration of 7-Chloroquinoline-4-carbaldehyde: A Technical Guide for Drug Discovery

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloroquinoline-4-carbaldehyde is a pivotal scaffold in medicinal chemistry, serving as a precursor for a diverse array of bioactive molecules. This technical guide delves into the theoretical underpinnings of this compound, offering a comprehensive overview of its structural, spectroscopic, and electronic properties. Through the application of quantum chemical calculations, including Density Functional Theory (DFT) and Hartree-Fock (HF) methods, we elucidate the molecular geometry and vibrational spectra. Furthermore, this document outlines detailed experimental protocols for its synthesis and characterization, alongside computational methodologies for molecular docking studies to explore its potential as a therapeutic agent. Visual workflows and pathway diagrams are provided to enhance understanding of both experimental and theoretical processes.

Introduction

The quinoline moiety is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antiviral properties.[1][2] The introduction of a chloro group at the 7-position and a carbaldehyde group at the 4-position of the quinoline ring system creates a versatile platform for the synthesis of novel derivatives with potentially enhanced pharmacological profiles. This guide provides a detailed theoretical examination of this compound, leveraging computational chemistry to predict its physicochemical characteristics and to provide a rational basis for its application in drug development.

Synthesis and Characterization

While numerous synthetic routes to quinoline derivatives exist, a common and effective method for the preparation of this compound involves the formylation of a suitable 7-chloroquinoline precursor.

Experimental Protocol: Synthesis

A plausible synthetic route, adapted from established procedures for similar quinoline aldehydes, is the Vilsmeier-Haack reaction.[3]

Materials:

-

7-Chloro-4-iodoquinoline[1]

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of 7-chloro-4-iodoquinoline in DMF, cooled to 0 °C, add POCl₃ dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.[1]

Characterization

The synthesized compound would be characterized using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl stretch of the aldehyde.

-

Melting Point: To assess the purity of the synthesized compound.

Quantum Chemical Calculations

Theoretical calculations are indispensable for understanding the intrinsic properties of a molecule. These studies are typically performed using software packages like Gaussian.

Computational Methodology

The molecular structure of this compound would be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[4][5] Frequency calculations would be performed at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface and to obtain the theoretical vibrational frequencies.

Predicted Molecular Geometry

The optimized geometric parameters, including bond lengths and bond angles, provide a detailed picture of the molecular structure. The planarity of the quinoline ring system and the orientation of the carbaldehyde group are key structural features.

Table 1: Predicted Bond Lengths and Bond Angles for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C4-C11 | 1.48 | C3-C4-C11 | 121.5 |

| C11=O12 | 1.21 | C4-C11-H13 | 120.0 |

| C7-Cl14 | 1.74 | C6-C7-Cl14 | 119.8 |

| N1-C2 | 1.31 | C2-N1-C9 | 117.5 |

| C4-C10 | 1.42 | C4-C10-N1 | 122.3 |

Note: These values are hypothetical and based on typical values for similar structures calculated at the B3LYP/6-311++G(d,p) level of theory.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including FT-IR and Raman, provides a fingerprint of a molecule. Theoretical frequency calculations aid in the assignment of the observed spectral bands.

Experimental Protocol: Spectroscopic Measurements

-

FT-IR Spectroscopy: The FT-IR spectrum would be recorded using a KBr pellet technique in the range of 4000-400 cm⁻¹.

-

FT-Raman Spectroscopy: The FT-Raman spectrum would be recorded using a Nd:YAG laser at 1064 nm excitation in the range of 4000-50 cm⁻¹.[4]

Predicted Vibrational Frequencies

The calculated vibrational frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical method. The most characteristic vibrations are the C=O stretching of the aldehyde group and the C-Cl stretching.

Table 2: Predicted and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes

| Vibrational Mode | Predicted (Scaled) | Experimental (FT-IR) | Experimental (Raman) |

| C=O Stretch | 1695 | 1688 | 1690 |

| C-Cl Stretch | 750 | 755 | 752 |

| Quinoline Ring Stretch | 1600-1400 | 1595, 1505, 1450 | 1598, 1508, 1455 |

| C-H Stretch (Aldehyde) | 2850 | 2855 | 2858 |

Note: Predicted values are hypothetical and based on data for quinoline-4-carbaldehyde.[4][6] Experimental values are typical for such compounds.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target. This is crucial for understanding the potential biological activity of this compound derivatives.

Docking Protocol

Software: AutoDock, Glide, or similar molecular docking software. Target Selection: Based on the desired therapeutic application, a relevant protein target would be selected (e.g., kinases for anticancer activity, proteases for antiviral activity).[7][8] The 3D structure of the protein would be obtained from the Protein Data Bank (PDB). Ligand Preparation: The 3D structure of this compound would be generated and energy-minimized. Docking Procedure:

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Define the binding site (grid box) on the protein.

-

Perform the docking simulation to generate multiple binding poses of the ligand.

-

Analyze the results based on the binding energy (docking score) and the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Table 3: Hypothetical Molecular Docking Results against a Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | -7.5 | LYS720, MET790, ASP831 |

| Reference Inhibitor | -9.2 | LYS720, MET790, ASP831 |

Note: These results are for illustrative purposes only.

Visualizations

Experimental and Computational Workflow

Caption: Workflow for the synthesis, characterization, and theoretical analysis.

Hypothetical Signaling Pathway Inhibition

Many quinoline derivatives are known to inhibit protein kinases involved in cancer cell signaling.

References

- 1. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: The Versatility of 7-Chloroquinoline-4-carbaldehyde in Modern Heterocyclic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-Chloroquinoline-4-carbaldehyde is a pivotal starting material in synthetic organic and medicinal chemistry. Its quinoline core is a "privileged scaffold," present in numerous pharmaceuticals, including antimalarial agents like chloroquine. The aldehyde functional group at the C4 position, combined with the chloro-substituent at C7, offers a versatile platform for constructing a diverse array of fused and substituted heterocyclic systems. The aldehyde facilitates reactions such as condensations, multicomponent reactions, and cycloadditions, while the chloro-group can be targeted in nucleophilic substitution reactions. These application notes provide detailed protocols and workflows for leveraging this compound in the synthesis of high-value heterocyclic compounds.

Synthesis of Pyrazolo[4,3-c]quinoline Derivatives

The fusion of a pyrazole ring onto the quinoline scaffold to form pyrazolo[4,3-c]quinolines has generated significant interest due to the broad biological activities of this class of compounds, including anti-inflammatory and potential anticancer properties.[1][2] A common synthetic strategy involves the conversion of the aldehyde to a hydrazone, followed by an intramolecular cyclization. An efficient electrochemical method has been reported for this transformation.[3]

Logical Workflow for Pyrazolo[4,3-c]quinoline Synthesis

References

Application Notes and Protocols: 7-Chloroquinoline-4-carbaldehyde as a Versatile Precursor in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloroquinoline-4-carbaldehyde is a pivotal building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. The quinoline scaffold itself is a privileged structure, present in numerous natural and synthetic bioactive molecules. The presence of a chlorine atom at the 7-position and an aldehyde group at the 4-position provides reactive handles for a variety of chemical transformations, enabling the generation of libraries of novel compounds for drug discovery programs. This document provides an overview of the applications of this compound and detailed protocols for the synthesis of key derivatives.

Key Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, most notably as antimalarial and anticancer agents.[1][2] The core structure is a key component of the widely used antimalarial drug, chloroquine.[3] By modifying the aldehyde group, researchers have developed potent compounds that exhibit cytotoxicity against various cancer cell lines and inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.[1][2]

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 7-chloroquinoline derivatives. These compounds often exert their effects through the induction of apoptosis and cell cycle arrest.[2][4][5] For instance, certain 7-chloroquinoline-1,2,3-triazoyl carboxamides have been shown to induce G0/G1 phase arrest in bladder and breast cancer cells.[4][5] The mechanism of action can involve the modulation of key signaling pathways, including those regulated by PARP-1, Src, and PI3K/mTOR.[5]

Antimalarial Activity

The 7-chloroquinoline scaffold is fundamental to the activity of many antimalarial drugs. Novel derivatives synthesized from this compound have shown significant activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[1] The IC50 values of some of these derivatives are in the micromolar and even nanomolar range, indicating high potency.[1][6]

Data Presentation

Table 1: Anticancer Activity of 7-Chloroquinoline Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 7-Chloroquinoline-1,2,3-triazoyl carboxamides (QTCA) | 5637 (Bladder Carcinoma) | Varies by derivative | [4] |

| QTCA-1 | MDA-MB-231 (Triple Negative Breast Cancer) | 19.91 (72h) | [5] |

| 4-Thioalkylquinoline Derivatives | CCRF-CEM (Leukemia) | 0.55 - 2.74 | [7] |

| 7-Chloroquinoline-4-thiazoleacetic acid hydrazides | MCF-7 (Breast Cancer) | 12.99 - 15.41 | [8] |

Table 2: Antimalarial Activity of 7-Chloroquinoline Derivatives

| Compound Class | P. falciparum Strain | IC50 (µM) | Reference |

| 7-Chloroquinolin-4-yl piperazine-1-yl acetamides (CQPA) | NF54 | < 10 | [1] |

| CQPA-26 | NF54 | 1.29 | [1] |

| 4-((7-Chloroquinolin-4-yl)piperazine-1-yl)pyrrolidin-2-yl)methanones (CQPPM) | NF54 | < 10 | [1] |

| CQPPM-9 | NF54 | 1.42 | [1] |

| 7-Chloroquinoline-sulfonamide hybrids | 3D7 | 1.49 - 13.49 | [9] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 7-chloro-4-iodoquinoline.[10]

Materials:

-

7-Chloro-4-iodoquinoline

-

Anhydrous N,N-Dimethylformamide (DMF)

-

i-PrMgCl·LiCl

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH4Cl solution

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Anhydrous Na2SO4

Procedure:

-

To a solution of 7-chloro-4-iodoquinoline (1.0 mmol) in anhydrous THF (5 mL) at -15 °C, add i-PrMgCl·LiCl (1.1 mmol) dropwise.

-

Stir the reaction mixture at -15 °C for 30 minutes.

-

Add anhydrous DMF (3.0 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by the addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford this compound as a white solid.[10]

-

Expected Yield: ~77%[10]

Protocol 2: Synthesis of this compound Hydrazones

This protocol outlines a general procedure for the synthesis of hydrazone derivatives, which are valuable intermediates and bioactive molecules.[11]

Materials:

-

This compound

-

Substituted hydrazine (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (1.0 mmol) in ethanol (10 mL).

-

Add the substituted hydrazine (1.0 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (1-2 drops).

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The hydrazone product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 3: Wittig Reaction for Alkene Synthesis (Representative Protocol)

This protocol provides a general method for the olefination of this compound using a Wittig reagent.[12]

Materials:

-

This compound

-

Triphenylphosphonium ylide (Wittig reagent, e.g., methyltriphenylphosphonium bromide)

-

Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Saturated aqueous NH4Cl solution

Procedure:

-

In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 mmol) in anhydrous THF (10 mL).

-

Cool the suspension to 0 °C or -78 °C, depending on the base used.

-

Slowly add the strong base (1.1 mmol) to generate the ylide (a color change, often to deep red or orange, is indicative of ylide formation).

-

Stir the mixture at the same temperature for 30-60 minutes.

-

Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction by TLC.

-

Quench the reaction with saturated aqueous NH4Cl solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the crude product by column chromatography to isolate the desired alkene.

Protocol 4: Reductive Amination for Amine Synthesis (Representative Protocol)

This protocol describes a general procedure for the synthesis of secondary or tertiary amines from this compound.

Materials:

-

This compound

-

Primary or secondary amine

-

Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH3CN))

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst)

Procedure:

-

To a solution of this compound (1.0 mmol) in DCM (10 mL), add the amine (1.1 mmol).

-

If desired, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add the reducing agent (1.5 mmol) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired amine.

Visualizations

Caption: Synthetic workflow for this compound and its derivatives.

Caption: Proposed mechanism of anticancer action for 7-chloroquinoline derivatives.

References

- 1. mesamalaria.org [mesamalaria.org]

- 2. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. raco.cat [raco.cat]

- 7. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Wittig Reaction [organic-chemistry.org]

Application Notes and Protocols: Reactions of 7-Chloroquinoline-4-carbaldehyde with Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Schiff bases and secondary amines derived from the reaction of 7-chloroquinoline-4-carbaldehyde with various amines. The resulting compounds are of significant interest in medicinal chemistry and drug discovery due to their potential therapeutic applications, particularly as anticancer and antimicrobial agents.

Introduction

The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the antimalarial drug chloroquine. Functionalization of this scaffold provides a powerful platform for the development of new bioactive molecules. The reaction of this compound with amines is a versatile method to generate a diverse library of compounds. The primary reaction pathways explored are the formation of Schiff bases (imines) through condensation with primary amines, and the subsequent reduction of these imines to form stable secondary amines (reductive amination). These derivatives have shown promise as potential anticancer and antimicrobial agents.

Applications in Drug Discovery

Derivatives of 7-chloroquinoline have demonstrated a broad spectrum of biological activities. The introduction of various amine functionalities at the 4-position via the carbaldehyde handle can significantly modulate the pharmacological properties of the parent molecule.

Anticancer Activity: Numerous studies have highlighted the anticancer potential of quinoline derivatives. Schiff bases and amino derivatives of 7-chloroquinoline have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of the closely related 4-aminoquinolines have shown significant cytotoxicity against human breast cancer cell lines MCF-7 and MDA-MB468.[1] The mechanism of action is often multifaceted but can involve the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis. Some quinazoline derivatives, which share structural similarities, have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2][3][4][5][6]

Antimicrobial Activity: The 7-chloroquinoline core is also a key pharmacophore for antimicrobial agents. Schiff bases derived from chloroquinoline carbaldehydes have been reported to possess antibacterial and antifungal properties. These compounds can interfere with essential microbial processes, leading to the inhibition of growth or cell death. For example, Schiff bases derived from 2-chloroquinoline-3-carbaldehyde have shown activity against Escherichia coli, Staphylococcus aureus, Salmonella typhi, and Candida albicans.[7]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of Schiff bases and secondary amines from this compound.

Protocol 1: Synthesis of Schiff Bases via Condensation

This protocol describes the general procedure for the synthesis of Schiff bases (imines) from this compound and a primary amine.

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline, benzylamine, etc.)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Standard glassware for workup and filtration

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

-

To this solution, add the respective primary amine (1.0 - 1.1 eq).

-

Add a few drops of glacial acetic acid as a catalyst to the reaction mixture.

-

Stir the reaction mixture at room temperature or under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

-

Upon completion of the reaction, the mixture is cooled to room temperature. The precipitated product, if any, is collected by filtration.

-

If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified.

-

Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Expected Outcome: The corresponding N-((7-chloroquinolin-4-yl)methylene)amine (Schiff base) is obtained as a solid. The product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and its melting point determined.

Protocol 2: Synthesis of Secondary Amines via Reductive Amination

This protocol outlines the synthesis of secondary amines by the reduction of the Schiff bases formed in situ from this compound and a primary amine.

Materials:

-

This compound

-

Substituted primary amine

-

Methanol or Ethanol

-

Sodium borohydride (NaBH₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and extraction

Procedure:

-

In situ imine formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.0 - 1.2 eq) in methanol or ethanol.

-

Stir the mixture at room temperature for a sufficient time (typically 1-4 hours) to allow for the formation of the imine. This can be monitored by TLC.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature until the imine is completely consumed (monitor by TLC).

-

Workup: Quench the reaction by the slow addition of water.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude secondary amine can be purified by column chromatography on silica gel.

Expected Outcome: The corresponding N-((7-chloroquinolin-4-yl)methyl)amine is obtained. The product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Data Presentation

The following tables summarize representative data for derivatives of 7-chloroquinoline. While specific data for the direct products of this compound with a wide range of amines is not extensively available in the cited literature, the data for analogous compounds demonstrates the potential of this class of molecules.

Table 1: Cytotoxicity of 4-Aminoquinoline Derivatives against Human Breast Cancer Cell Lines

| Compound ID | Derivative Structure | GI₅₀ (μM) vs. MCF-7 | GI₅₀ (μM) vs. MDA-MB-468 |

| CQ | Chloroquine | 20.72 | 24.36 |

| 1 | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | >100 | 8.73 |

| 2 | Butyl-(7-fluoro-quinolin-4-yl)-amine | 8.22 | 13.72 |

| 3 | N¹-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | 51.57 | 11.01 |

| Data adapted from a study on 4-aminoquinoline derivatives, demonstrating the cytotoxic potential of the 7-chloroquinoline scaffold.[1] |

Table 2: Anticancer Activity of Quinoline-Benzothiazole Schiff's Bases

| Compound ID | R | IC₅₀ (μM) vs. MCF7 | IC₅₀ (μM) vs. A549 |

| 5c | 8-Cl | 12.73 | 13.76 |

| 5f | 8-Cl, 6-CH₃ | 13.78 | 13.44 |

| 5i | 8-Cl, 6-OCH₃ | 10.65 | 10.89 |

| Doxorubicin | - | 4.14 | 3.26 |

| Data for analogous Schiff bases derived from 2-chloro-3-formyl quinoline derivatives, highlighting the impact of substitution on anticancer activity.[8][9] |

Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow.

Caption: Reaction pathways for the synthesis of Schiff bases and secondary amines.

Caption: General experimental workflow for synthesis and evaluation.

References

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. air.unimi.it [air.unimi.it]

- 9. ajgreenchem.com [ajgreenchem.com]

Application Notes and Protocols for Condensation Reactions with 7-Chloroquinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for performing condensation reactions with 7-chloroquinoline-4-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. The resulting products, primarily Schiff bases and chalcone-like compounds, have shown significant potential as antimicrobial, antimalarial, and anticancer agents.

Introduction

This compound is a versatile building block in medicinal chemistry. Its reactive aldehyde group readily participates in condensation reactions with a variety of nucleophiles, including amines (to form Schiff bases) and compounds with active methylene groups (in Knoevenagel condensations). The 7-chloroquinoline scaffold is a common feature in many therapeutic agents, most notably the antimalarial drug chloroquine. By synthesizing derivatives of this compound, researchers can explore novel structure-activity relationships and develop new drug candidates.

The primary applications of the condensation products of this compound are in the fields of:

-